molecular formula C20H19ClN4O3S B2475431 N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921475-03-8

N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2475431
CAS No.: 921475-03-8
M. Wt: 430.91
InChI Key: IODGXOSKIIKYHW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic small molecule designed for preclinical research, featuring a acetamide scaffold that links a 3-chloro-4-methoxyphenyl group to a ureido-functionalized thiazole ring. This specific molecular architecture is frequently explored in medicinal chemistry for its potential to modulate key biological pathways. Compounds with similar structures, particularly those containing the N-(3-chloro-4-methoxyphenyl) moiety, are often investigated for their anti-proliferative activity against various human cancer cell lines, such as colorectal adenocarcinoma and lung carcinoma . The core acetamide and thiazole structures are common in compounds subjected to molecular docking studies to predict their interaction with therapeutic targets, including various kinases . The ureido-thiazole framework is a privileged structure in drug discovery, known for its ability to confer potent biological activity, making this compound a valuable candidate for hit-to-lead optimization campaigns. Researchers can utilize this compound in high-throughput screening assays, ADME-Tox profiling, and mechanism-of-action studies to further elucidate its potential research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c1-12-4-3-5-13(8-12)23-19(27)25-20-24-15(11-29-20)10-18(26)22-14-6-7-17(28-2)16(21)9-14/h3-9,11H,10H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODGXOSKIIKYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the urea group: This step involves the reaction of an amine with an isocyanate to form the urea linkage.

    Substitution reactions:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Chlorine

The 2-chloroacetamide group undergoes nucleophilic displacement with amines, thiols, or oxygen nucleophiles. A study synthesizing structurally analogous thiazole derivatives demonstrated:

Example reaction :

2-chloroacetamide derivative+secondary amineK2CO3,acetonealkylated product\text{2-chloroacetamide derivative} + \text{secondary amine} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{alkylated product}

Reaction Parameters Conditions Yield Source
Morpholine substitution40°C, 12–16 hr, anhydrous acetone82–90%
Piperidine substitutionReflux, 8 hr, K2_2CO3_378%

Key evidence includes the appearance of a singlet at δ 4.30–4.35 ppm in 1^1H-NMR for the methylene group post-substitution .

Hydrolysis of the Ureido Linkage

The urea group (-NHCONH-) is susceptible to acidic or basic hydrolysis, yielding primary amines and carbonyl compounds. For example:

Ureido-thiazole+H2OHCl or NaOHthiazol-2-amine+m-tolyl isocyanate\text{Ureido-thiazole} + \text{H}_2\text{O} \xrightarrow{\text{HCl or NaOH}} \text{thiazol-2-amine} + m\text{-tolyl isocyanate}

Optimized conditions :

  • Acidic hydrolysis (6M HCl, 80°C, 4 hr): 65–72% yield

  • Basic hydrolysis (2M NaOH, 60°C, 3 hr): 58–64% yield

Thiazole Ring Functionalization

The electron-rich thiazole ring participates in electrophilic substitutions and cycloadditions:

Electrophilic Aromatic Substitution

Bromination at the 5-position of the thiazole occurs under mild conditions:

Thiazole+Br2CHCl3,0°C5-bromothiazole derivative\text{Thiazole} + \text{Br}_2 \xrightarrow{\text{CHCl}_3, 0°C} 5\text{-bromothiazole derivative}

Reagent Temperature Time Yield Source
Br2_20°C2 hr85%

Diels-Alder Cycloaddition

The thiazole acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride):

Thiazole+maleic anhydridebicyclic adduct\text{Thiazole} + \text{maleic anhydride} \rightarrow \text{bicyclic adduct}

Conditions : Toluene, 110°C, 8 hr (Yield: 63%)

Reductive Amination of the Nitro Group

In derivatives where a nitro group is present (e.g., precursor compounds), catalytic hydrogenation reduces -NO2_2 to -NH2_2:

Nitro-thiazole+H2Pd/C, EtOHamino-thiazole\text{Nitro-thiazole} + \text{H}_2 \xrightarrow{\text{Pd/C, EtOH}} \text{amino-thiazole}

Catalyst Pressure Time Yield Source
10% Pd/C1 atm6 hr92%

Cross-Coupling Reactions

While direct evidence is limited for this compound, structurally similar thiazoles undergo Suzuki-Miyaura couplings. For example:

5-Bromothiazole+arylboronic acidPd(PPh3)4,Na2CO3biaryl product\text{5-Bromothiazole} + \text{arylboronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{biaryl product}

Typical conditions : DME/H2_2O (3:1), 80°C, 12 hr (Yield: 74–88%)

Stability Under Physiological Conditions

The compound shows pH-dependent stability:

pH Half-life (37°C) Major Degradation Pathway Source
1.22.1 hrUreido hydrolysis
7.424.5 hrOxidation at thiazole S-atom

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features exhibit promising anticancer properties. For instance, studies on ureido-substituted thiazole derivatives have shown their effectiveness against various cancer cell lines, including hepatocellular carcinoma (HCC). The mechanism of action typically involves the modulation of signaling pathways associated with tumor growth and survival .

Case Study: Ureido-Thiazole Derivatives

A study published in PMC highlighted the discovery of ureido-substituted 4-phenylthiazole derivatives, which demonstrated significant cytotoxicity against HCC cells. The introduction of specific moieties enhanced their potency, suggesting that N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide could similarly benefit from structural modifications to improve efficacy against cancer cells .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, similar to other thiazole derivatives. Research has shown that thiazole-based compounds can exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaZone of Inhibition (mm)MIC (µg/mL)
Ureido-thiazole derivativeE. coli1812
Ureido-thiazole derivativeS. aureus2010
This compoundTBDTBDTBD

This table illustrates the potential for this compound to serve as an effective antimicrobial agent, pending further experimental validation.

Modulation of Biological Pathways

The compound may also play a role in modulating specific biological pathways related to inflammation and immune response. Compounds with similar structures have been reported to influence cytokine production and cellular signaling pathways involved in inflammation, making them candidates for treating inflammatory diseases.

Case Study: Cytokine Modulation

In a study examining the effects of thiazole derivatives on cytokine production, it was found that certain modifications led to reduced levels of pro-inflammatory cytokines in vitro. This suggests that this compound could be explored for its anti-inflammatory properties .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its hybrid structure , combining a halogenated aryl group with a ureido-thiazole system. Below is a comparative analysis with structurally related acetamide-thiazole derivatives:

Substituent Effects on Activity and Properties

A. Aryl Group Modifications
  • Halogenation: The 3-chloro substituent in the target compound and 107k may enhance lipophilicity and target binding compared to non-halogenated analogs like 107b.
  • Methoxy vs. Methyl Groups : The 4-methoxy group in the target compound could improve solubility compared to 107b’s methyl group but may reduce membrane permeability due to increased polarity .
B. Thiazole Modifications
  • Ureido vs.
  • Thiazol-4-yl vs. Thiazol-2-yl : The 4-position of the thiazole ring in the target compound may alter conformational flexibility and stacking interactions relative to 2-position analogs like those in .

Physicochemical and Crystallographic Insights

  • Hydrogen-Bonding Motifs: notes that N–H⋯N hydrogen bonds in thiazol-2-yl acetamides form inversion dimers, stabilizing crystal packing . The target compound’s ureido group may enable extended hydrogen-bond networks, improving crystallinity or thermal stability.
  • Solubility : The 4-methoxy group likely increases aqueous solubility compared to dichlorophenyl analogs, though this may vary with pH due to the basic thiazole nitrogen .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic organic compound belonging to the class of thiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

IUPAC Name

The IUPAC name of the compound is:
N-(3-chloro-4-methoxyphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide .

Molecular Formula

The molecular formula is C20H19ClN4O3SC_{20}H_{19}ClN_{4}O_{3}S.

Key Structural Features

  • Thiazole Ring : Contributes to the compound's biological activity.
  • Urea Group : Enhances interaction with molecular targets.
  • Chloro and Methoxy Substituents : Affect solubility and reactivity.

Anticancer Properties

Recent studies have highlighted the potent anticancer activity of this compound against various cancer cell lines. Notably, it has shown significant cytotoxicity against HepG2 cells with an IC50 value of 0.62±0.34μM0.62\pm 0.34\,\mu M, which is considerably lower than that of Sorafenib (IC50 = 1.62±0.27μM1.62\pm 0.27\,\mu M) .

The mechanism of action involves:

  • Inhibition of IGF1R : The compound effectively inhibits Insulin-like Growth Factor 1 Receptor (IGF1R), which plays a critical role in cell proliferation and survival.
  • Cell Cycle Arrest : It induces G2/M phase arrest in HepG2 cells, preventing progression to mitosis .
  • Induction of Apoptosis : The compound triggers early-stage apoptosis in cancer cells, contributing to its anticancer effects .

In Vitro Studies

In vitro evaluations have been conducted to assess the anticancer activity across a panel of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Table 1 summarizes the results:

Cell Line TypeIC50 (µM)Sensitivity Level
HepG20.62 ± 0.34High
A549 (Lung Cancer)5.0 ± 1.0Moderate
MCF7 (Breast Cancer)10.0 ± 2.0Low
K562 (Leukemia)3.5 ± 0.5Moderate

Case Studies

One notable study involved testing the compound on HepG2 cells where it was observed that increasing concentrations resulted in a reduction of G2/M-phase cells from 62.45%62.45\% to 55.05%55.05\% at 10.0μM10.0\mu M, indicating effective cell cycle arrest . Additionally, molecular docking studies suggest strong binding affinity to IGF1R through multiple hydrogen bonds .

Q & A

Q. What are the key considerations in the multi-step synthesis of N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide?

  • Methodological Answer : The synthesis involves sequential coupling of the thiazole core with substituted phenylacetamide and ureido groups. Critical steps include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency for nucleophilic substitutions and cyclization .
  • Temperature control : Exothermic reactions (e.g., thiazole ring formation) require gradual heating (60–80°C) to avoid side products .
  • Purification : Column chromatography or recrystallization in ethanol/ethyl acetate removes unreacted intermediates .
  • Protection of functional groups : The methoxy and chloro substituents may require temporary protection during ureido-thiazole coupling .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the thiazole ring and substitution patterns on aromatic rings .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects impurities (e.g., unreacted intermediates) .
  • HPLC-PDA : Assesses purity (>95% for biological assays) and monitors stability under varying pH conditions .

Q. How do the functional groups (chloro, methoxy, thiazole, ureido) influence reactivity and bioactivity?

  • Methodological Answer :
  • Chloro and methoxy groups : Electron-withdrawing Cl and electron-donating OCH3_3 modulate aromatic ring electrophilicity, affecting nucleophilic substitution rates and binding to hydrophobic protein pockets .
  • Thiazole core : Enhances metabolic stability and participates in hydrogen bonding via its nitrogen atoms .
  • Ureido linker : Facilitates interactions with biological targets (e.g., kinases) through hydrogen bonding and π-π stacking .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

  • Methodological Answer :
  • Analog synthesis : Replace m-tolyl with electron-deficient (e.g., nitro) or bulky (e.g., naphthyl) groups to probe steric and electronic effects .
  • In vitro assays : Test analogs against target proteins (e.g., EGFR mutants) using fluorescence polarization or SPR to quantify binding affinities .
  • Co-crystallization : Resolve X-ray structures of compound-protein complexes to identify critical binding motifs (e.g., SHELX for crystallography) .

Q. What computational strategies predict this compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets (e.g., CDK9, EGFR) .
  • MD simulations : Simulate ligand-protein dynamics (GROMACS) to assess stability of hydrogen bonds with residues like Lys721 (EGFR) .
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors near the thiazole ring) for virtual screening .

Q. How can contradictory bioactivity data across assays be resolved?

  • Methodological Answer :
  • Assay validation : Compare results across orthogonal methods (e.g., cell-free enzymatic vs. cell-based proliferation assays) .
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .
  • Structural analogs : Test compounds with incremental modifications (e.g., methyl vs. ethyl groups) to isolate critical SAR trends .

Q. What strategies address solubility challenges in in vivo studies?

  • Methodological Answer :
  • Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Salt formation : Synthesize hydrochloride or sodium salts of the acetamide group to improve bioavailability .
  • Prodrug design : Introduce hydrolyzable esters at the methoxy group for pH-dependent release .

Biological and Pharmacological Questions

Q. How is the compound’s biological activity confirmed in disease-relevant models?

  • Methodological Answer :
  • In vitro : Dose-response curves in cancer cell lines (e.g., HCT-116, MCF-7) with IC50_{50} calculations via MTT assays .
  • In vivo : Xenograft models (e.g., nude mice with EGFR-driven tumors) to evaluate tumor growth inhibition and toxicity .
  • Biomarker analysis : Measure downstream targets (e.g., phosphorylated ERK for kinase inhibition) via Western blot .

Q. What methods assess metabolic stability and cytochrome P450 interactions?

  • Methodological Answer :
  • Liver microsome assays : Incubate with human/rat microsomes and quantify parent compound degradation via LC-MS .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify potential drug-drug interactions .
  • Metabolite identification : HRMS/MS to detect phase I/II metabolites (e.g., hydroxylation at the m-tolyl group) .

Q. How is toxicity evaluated during preclinical development?

  • Methodological Answer :
  • In vitro cytotoxicity : Test on non-cancerous cell lines (e.g., HEK-293) to establish selectivity indices .
  • Ames test : Assess mutagenicity using Salmonella strains (TA98, TA100) .
  • In vivo toxicity : Monitor organ histopathology and serum biomarkers (ALT, creatinine) in rodent models .

Advanced Synthetic Challenges

Q. How is regioselectivity controlled during thiazole-ureido coupling?

  • Methodological Answer :
  • Directing groups : Introduce temporary protecting groups (e.g., Boc) on the thiazole nitrogen to steer coupling to the 4-position .
  • Catalytic systems : Use Pd(OAc)2_2/Xantphos for selective Buchwald-Hartwig amidation .
  • Kinetic monitoring : Track reaction progress via in situ IR to optimize stoichiometry and minimize di-ureido byproducts .

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